molecular formula C7H4O4 B1447122 4H,6H,7H-furo[3,2-c]pyran-4,6-dione CAS No. 1620989-26-5

4H,6H,7H-furo[3,2-c]pyran-4,6-dione

Cat. No. B1447122
M. Wt: 152.1 g/mol
InChI Key: OUIPEKSWVBEWLR-UHFFFAOYSA-N
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Description

“4H,6H,7H-furo[3,2-c]pyran-4,6-dione” is a chemical compound with the CAS Number: 1620989-26-5 . It has a molecular weight of 152.11 . The IUPAC name for this compound is 4H-furo[3,2-c]pyran-4,6(7H)-dione . The InChI code for this compound is 1S/C7H4O4/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-2H,3H2 .


Molecular Structure Analysis

The molecular structure of “4H,6H,7H-furo[3,2-c]pyran-4,6-dione” can be represented by the InChI code 1S/C7H4O4/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-2H,3H2 . This indicates that the compound consists of 7 carbon atoms, 4 hydrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

“4H,6H,7H-furo[3,2-c]pyran-4,6-dione” is a powder . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Application 1: Synthesis of Pyrano and Furo Quinolones

  • Summary of the Application : The compound is used in the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reactions . These compounds have a wide range of important biological activities such as anticancer, antibacterial, antimalarial, antiinflammatory, and antifungal properties .
  • Methods of Application : The tandem reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones .
  • Results or Outcomes : The reactions resulted in moderate-to-high yields of the desired products .

Application 2: Synthesis of Pyrano[2,3-f]chromenone Derivatives

  • Summary of the Application : Pyrano[2,3-f]chromenone derivatives, which can be synthesized starting from resorcinol, have shown promising biological properties such as antitubercular, BACE1 inhibitory, anticancer (in human leukemia), and antimicrobial activities .
  • Methods of Application : The synthesis involves the reaction of resorcinol with 3-chloropropanoic acid to give 7-hydroxychroman-4-one. This compound then reacts with 2-methylbut-3-yn-2-ol to form 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one. The obtained compound undergoes a cyclization reaction through Claisen rearrangement by heating in DMF to afford 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one .
  • Results or Outcomes : The reaction resulted in good yields of the title compounds. Most of them exhibited low inhibitory activity against the blood tumor cell line K562 .

Application 3: Multicomponent Synthesis of 4H-Pyran Derivatives

  • Summary of the Application : 4H-Pyran is a well-known moiety that appears in various natural and synthetic products. These compounds include various biological activities like anti-hepatotoxic, antitumor, antiinflammatory, antioxidant, anti-spasmolytic, diuretic, estrogenic, anticoagulant, antifungal, antiviral, anti-helminthic, antimicrobial, hypothermal, anti-tubercular, anti-HIV, herbicidal, anticonvulsant and analgesic activity .
  • Methods of Application : The design of 4H-pyran derivatives is achieved via catalyzed one-pot multicomponent reactions .
  • Results or Outcomes : The reactions resulted in the formation of 4H-pyran derivatives with various biological activities .

Application 4: Synthesis of Derivatives of the New Condensed System

  • Summary of the Application : The synthesis of derivatives of the new condensed system 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran .
  • Methods of Application : The synthesis involves the reaction of 8-Hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one with arylglyoxals in boiling formic acid .
  • Results or Outcomes : The reaction resulted in the formation of the corresponding condensed 2-amino-4H-pyrans .

Application 5: Multicomponent Synthesis of 4H-Pyran Derivatives

  • Summary of the Application : 4H-Pyran is a well-known moiety that appears in various natural and synthetic products. These compounds include various biological activities like anti-hepatotoxic, antitumor, antiinflammatory, antioxidant, anti-spasmolytic, diuretic, estrogenic, anticoagulant, antifungal, antiviral, anti-helminthic, antimicrobial, hypothermal, anti-tubercular, anti-HIV, herbicidal, anticonvulsant and analgesic activity .
  • Methods of Application : The design of 4H-pyran derivatives is achieved via catalyzed one-pot multicomponent reactions .
  • Results or Outcomes : The reactions resulted in the formation of 4H-pyran derivatives with various biological activities .

Application 6: Synthesis of Derivatives of the New Condensed System

  • Summary of the Application : The synthesis of derivatives of the new condensed system 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran .
  • Methods of Application : The synthesis involves the reaction of 8-Hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one with arylglyoxals in boiling formic acid .
  • Results or Outcomes : The reaction resulted in the formation of the corresponding condensed 2-amino-4H-pyrans .

Safety And Hazards

The safety information available indicates that “4H,6H,7H-furo[3,2-c]pyran-4,6-dione” has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7H-furo[3,2-c]pyran-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O4/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIPEKSWVBEWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CO2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H,6H,7H-furo[3,2-c]pyran-4,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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